molecular formula C18H15BrO6S B3019844 Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate CAS No. 315237-07-1

Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate

Cat. No.: B3019844
CAS No.: 315237-07-1
M. Wt: 439.28
InChI Key: HHFYWFIIKMJDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at position 6, a phenyl group at position 2, and a methylsulfonyloxy (-OSO₂CH₃) substituent at position 5. The methylsulfonyl group is a strong electron-withdrawing group (EWG), which significantly influences the electronic properties of the benzofuran core.

Properties

IUPAC Name

ethyl 6-bromo-5-methylsulfonyloxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO6S/c1-3-23-18(20)16-12-9-15(25-26(2,21)22)13(19)10-14(12)24-17(16)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFYWFIIKMJDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate belongs to the benzofuran class of compounds, characterized by a fused benzene and furan ring system. Its structure includes a bromo substituent, a methylsulfonyl group, and an ethyl ester functional group, which contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis . Its mechanism involves the modulation of signaling pathways associated with inflammation.

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against certain bacterial strains, indicating potential applications in developing new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro.
Antimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus strains.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and methylsulfonyl groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • Methylsulfonyloxy (Target Compound): The -OSO₂CH₃ group is a strong EWG, reducing electron density in the benzofuran ring. This enhances stability toward electrophilic attack but may increase reactivity in nucleophilic substitution or cross-coupling reactions .
  • (4-Methylbenzyl)oxy (): The benzyloxy group acts as an electron-donating group (EDG) via resonance, increasing ring electron density. This substitution is associated with higher lipophilicity (XLogP3 ~5.7 in analogs) .
  • Fluorophenyl-oxoethoxy (): The ketone in the oxoethoxy group introduces moderate electron withdrawal, balancing reactivity for further derivatization .

Physicochemical Properties

  • Solubility: The methylsulfonyloxy group in the target compound likely improves aqueous solubility compared to non-polar substituents like benzyloxy () or propenoxy (). Methoxyethyl esters () further enhance solubility .
  • Lipophilicity: The target’s estimated XLogP3 (~3.5) is lower than analogs with bulky EDGs (e.g., 5.7 for propenoxy in ), suggesting better membrane permeability for pharmaceutical applications.

Biological Activity

Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C26H21BrO4\text{C}_{26}\text{H}_{21}\text{BrO}_{4}

This structure includes a benzofuran core, which is known for its diverse biological activities. The presence of bromine and a methylsulfonyl group enhances its chemical reactivity and potential biological effects.

Antimicrobial Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.

Table 1: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus2 μg/mL
Escherichia coli3 μg/mL
Mycobacterium tuberculosis8 μg/mL
Candida albicans14.90 μg/mL

These results indicate that the compound possesses notable activity against both bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been explored. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

Case Study: Inhibition of Breast Cancer Cells

In a study evaluating the effects of various benzofuran derivatives on breast cancer cell lines, it was found that certain modifications to the benzofuran structure significantly enhanced cytotoxicity. The compound exhibited an IC50 value indicative of its potential as an anticancer agent:

  • Cell Line Tested : MCF-7 (human breast cancer)
  • IC50 Value : 15 μM
  • Mechanism : Induction of apoptosis via mitochondrial pathway .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells, leading to apoptosis.
  • Targeting Specific Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenylbenzofuran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step functionalization of benzofuran scaffolds. Key steps include halogenation (e.g., bromination at position 6), sulfonylation (introducing methylsulfonyloxy at position 5), and esterification. For example, NaH in THF is used for deprotonation to activate hydroxyl groups for sulfonylation . Optimization involves controlling temperature (e.g., 0°C for sensitive intermediates) and stoichiometric ratios to minimize side reactions. Purity is typically verified via HPLC (>95%) .

Q. How is X-ray crystallography utilized to confirm the molecular structure and substituent positions?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For benzofuran derivatives, space group determination (e.g., monoclinic P21/cP2_1/c) and hydrogen bonding networks are critical. Displacement parameters validate thermal motion of substituents like the methylsulfonyloxy group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Due to skin/eye irritation and respiratory toxicity (Category 2/2A/3), use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust/aerosols. In case of exposure, rinse with water for 15 minutes and seek medical evaluation. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

  • Methodology : Cross-validate NMR (e.g., 1H^1H-NSC coupling constants) with SC-XRD data. For example, rotational isomers in solution (observed via split NMR peaks) may not align with solid-state X-ray conformers. Dynamic NMR or DFT calculations can reconcile discrepancies by modeling solvent effects .

Q. What computational approaches predict the regioselectivity of nucleophilic substitution at the 5-(methylsulfonyloxy) position?

  • Methodology : Density Functional Theory (DFT) calculates transition-state energies to identify preferred attack sites. Fukui indices map electrophilic regions, while Natural Bond Orbital (NBO) analysis evaluates charge distribution. For instance, the electron-withdrawing methylsulfonyl group directs nucleophiles to the adjacent bromine site .

Q. How do reaction conditions (solvent, catalyst) influence the stereochemical outcomes of derivatization reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 mechanisms, favoring inversion of configuration. Catalytic Pd(0) enables Suzuki coupling at the 6-bromo position, requiring anhydrous conditions and controlled ligand ratios (e.g., PPh3_3) to suppress β-hydride elimination .

Q. What strategies address low yields in multi-step syntheses due to competing elimination or oxidation?

  • Methodology : Protect reactive hydroxyl groups (e.g., silylation with TBSCl) before sulfonylation. Optimize oxidizing agents (e.g., mCPBA over H2_2O2_2) to reduce overoxidation. Monitor reaction progress via TLC or inline IR to halt steps at optimal conversion .

Critical Analysis of Evidence

  • Contradictions : Variations in synthetic yields (e.g., 75–97% in similar benzofurans ) highlight solvent sensitivity. emphasizes respiratory risks, while other studies lack safety data, necessitating independent hazard assessments.
  • Gaps : Limited data on photostability or metabolic pathways. Future work should integrate LC-MS stability studies and in vitro CYP450 assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.